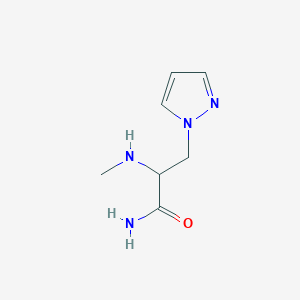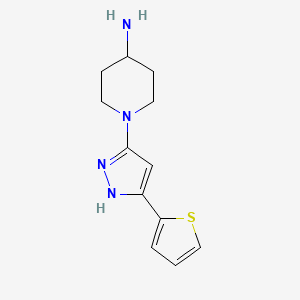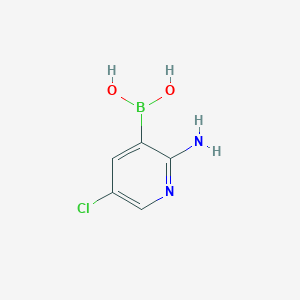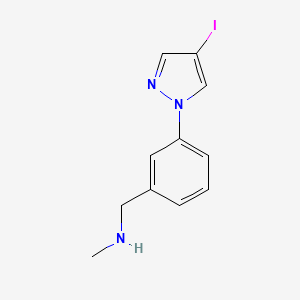
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine is a compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a phenyl ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Coupling Reaction: The 4-iodopyrazole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the phenyl substitution.
4-Iodo-3-methyl-1H-pyrazole: Similar structure with a methyl group at the 3-position instead of the phenyl ring.
Uniqueness: 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12IN3 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-[3-(4-iodopyrazol-1-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H12IN3/c1-13-6-9-3-2-4-11(5-9)15-8-10(12)7-14-15/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
CHURRQIIWZCUNM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


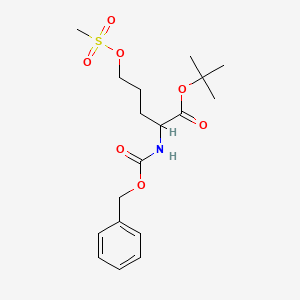
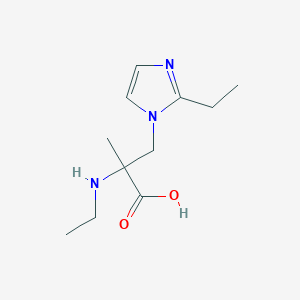
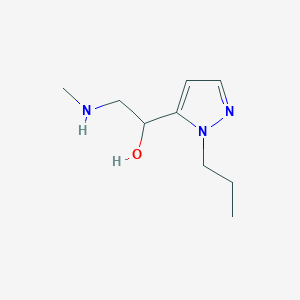
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
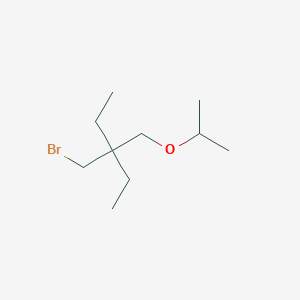

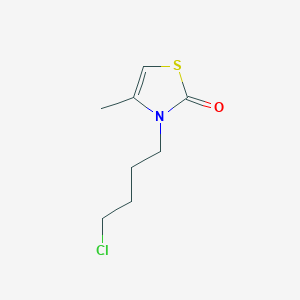
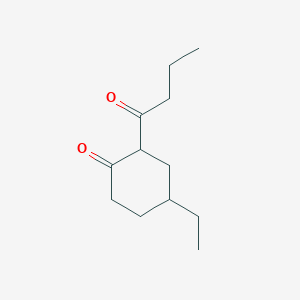
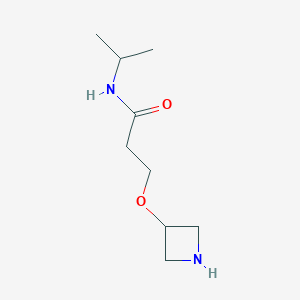
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
